molecular formula C8H16N2 B11964565 [Butyl(ethyl)amino]acetonitrile CAS No. 195523-29-6

[Butyl(ethyl)amino]acetonitrile

Katalognummer: B11964565
CAS-Nummer: 195523-29-6
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: DSSUIROAYLGVMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Butyl(ethyl)amino]acetonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a butyl group, an ethyl group, and an amino group attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Butyl(ethyl)amino]acetonitrile typically involves the reaction of butylamine and ethylamine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where butylamine and ethylamine are reacted with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as transition metal complexes can be used to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

[Butyl(ethyl)amino]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

[Butyl(ethyl)amino]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of [Butyl(ethyl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with electrophilic centers in the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.

    Butylamine: An amine with a butyl group, used in the synthesis of various organic compounds.

    Ethylamine: An amine with an ethyl group, also used in organic synthesis.

Uniqueness

[Butyl(ethyl)amino]acetonitrile is unique due to the presence of both butyl and ethyl groups attached to the amino group, providing distinct reactivity and applications compared to simpler nitriles or amines

Eigenschaften

CAS-Nummer

195523-29-6

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

2-[butyl(ethyl)amino]acetonitrile

InChI

InChI=1S/C8H16N2/c1-3-5-7-10(4-2)8-6-9/h3-5,7-8H2,1-2H3

InChI-Schlüssel

DSSUIROAYLGVMQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CC)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.